molecular formula C18H17N3O3S2 B11692564 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11692564
M. Wt: 387.5 g/mol
InChI Key: IUFDNJBDJWTCNE-VXLYETTFSA-N
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Description

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide belongs to the acetohydrazide class of Schiff base derivatives. Its structure comprises:

  • A 1,3-benzothiazole core linked via a sulfanyl (-S-) group to an acetohydrazide backbone.
  • An (E)-configured imine functional group connecting the acetohydrazide to a 3,4-dimethoxyphenyl aromatic ring.

This structural framework is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, as observed in analogous compounds . The 3,4-dimethoxy substituents on the phenyl ring may enhance electron-donating effects, influencing solubility and binding interactions with biological targets .

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N3O3S2/c1-23-14-8-7-12(9-15(14)24-2)10-19-21-17(22)11-25-18-20-13-5-3-4-6-16(13)26-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+

InChI Key

IUFDNJBDJWTCNE-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under specific conditions to form the final product.

  • Preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

      Reactants: 2-mercaptobenzothiazole, chloroacetic acid, hydrazine hydrate.

      Conditions: The reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the hydrazide.

  • Formation of the final compound

      Reactants: 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, 3,4-dimethoxybenzaldehyde.

      Conditions: The reaction is conducted in ethanol with an acid catalyst to promote the condensation reaction, leading to the formation of the final product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require specific conditions, such as controlled temperatures and pH levels. A common synthetic route includes the reaction of benzothiazole derivatives with hydrazides under acidic or basic conditions, often using catalysts to enhance yields. The compound's structure suggests it may participate in various chemical reactions typical for thiazole and amide derivatives, which are crucial for predicting its behavior in biological systems.

Biological Activities

Research indicates that compounds containing the benzothiazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can exhibit significant antibacterial properties against various pathogens. For instance, compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide have been tested against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating promising results .
  • Anticancer Potential : The compound's structural features suggest potential anticancer activity. Research into similar thiazole derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes. For example, studies on related hydrazide derivatives have shown effectiveness against enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and diabetes .

Case Studies and Research Findings

Several studies have investigated the applications of benzothiazole derivatives in drug development:

  • Antibacterial Studies : A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial activity .
  • Anticancer Mechanisms : Another study focused on the mechanism of action of hydrazide derivatives similar to the target compound. It was found that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways .
  • Synthesis Innovations : Innovative synthetic routes have been developed for producing hydrazides with improved yields and purity. These methods often emphasize green chemistry principles by minimizing waste and utilizing environmentally friendly solvents .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins, leading to the inhibition of specific pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The table below compares the target compound with structurally related acetohydrazide derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities References
Target Compound 3,4-Dimethoxyphenyl C₁₇H₁₆N₃O₂S₂ 370.46 Antimicrobial (predicted)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide 2-Hydroxy-3-methoxyphenyl C₁₇H₁₅N₃O₂S₂ 373.45 Antioxidant, Chelation
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide 2,3-Dichlorophenyl C₁₅H₁₀Cl₂N₃S₂ 397.30 Antifungal
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide 3-Methylphenyl C₁₇H₁₅N₃S₂ 341.45 Cytotoxicity (in vitro)
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Benzoxazole core C₉H₉N₃O₂S 223.25 Precursor for bioactive derivatives
Key Observations:

Electron-Donating vs. Chlorine substituents () increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Bioactivity Trends: Hydroxy-methoxy derivatives () exhibit antioxidant activity due to phenolic -OH groups capable of radical scavenging . Dichlorophenyl analogues () show enhanced antifungal activity, likely due to halogen-mediated disruption of fungal cell membranes .

Crystallography:
  • Single-crystal X-ray analysis () confirms the (E)-configuration of the imine group, critical for maintaining planar geometry and π-π stacking interactions .
  • Hydrogen-bonding networks (e.g., N–H⋯N in ) stabilize crystal packing, influencing melting points and solubility .

Computational and Spectroscopic Studies

  • DFT calculations () rationalize interactions between acetohydrazides and biological targets, highlighting the role of sulfur atoms in coordinating metal ions .
  • FTIR and NMR () validate hydrazone formation, with characteristic peaks for C=N (1550–1650 cm⁻¹) and N–H (3100–3300 cm⁻¹) .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a member of the hydrazone class of compounds, which are known for their diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on the available literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2-mercaptobenzothiazole with an appropriate aldehyde derivative in the presence of a suitable catalyst. The reaction conditions often include solvents like ethanol or DMF and may require heating to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown activity against various bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The presence of functional groups like -OH and -Cl in the structure enhances this activity by increasing solubility and interaction with microbial targets .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(1,3-benzothiazol-2-ylsulfanyl)Klebsiella pneumoniae50 µg/mL
2-(1,3-benzothiazol-2-ylsulfanyl)Staphylococcus aureus30 µg/mL

Anticancer Activity

Studies focusing on similar benzothiazole derivatives have demonstrated promising anticancer properties. For example, compounds were tested against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The results indicated moderate to significant inhibition of cell proliferation, suggesting that the compound may interfere with cancer cell growth mechanisms .

Cell LineCompound ConcentrationInhibition Rate (%)
MDA-MB-23120 µM60%
SK-Hep-120 µM55%

The mechanism by which benzothiazole derivatives exert their biological effects is multifaceted. They may act by:

  • Inhibiting enzyme activity : For instance, some derivatives have been shown to inhibit xanthine oxidase, which plays a role in uric acid production .
  • Disrupting cellular membranes : Certain studies suggest that these compounds can compromise bacterial cell membranes, leading to cell lysis .

Case Studies

  • Antimicrobial Study : A study conducted on several benzothiazole derivatives found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their electron-donating counterparts. This suggests that electronic effects play a crucial role in the biological efficacy of these compounds .
  • Anticancer Research : A series of hydrazone derivatives were synthesized and tested for their anticancer activity against different cell lines. The results indicated that modifications on the benzothiazole ring significantly influenced their potency, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a multi-step process:

Intermediate Preparation : React methyl-[(benzothiazol-2-yl)sulfanyl]acetate with hydrazine hydrate under reflux in absolute ethanol for 4–6 hours to form the acetohydrazide intermediate .

Schiff Base Formation : Condense the intermediate with 3,4-dimethoxybenzaldehyde using solvent-free mechanochemical grinding (agate mortar/pestle) for 20–30 minutes. Add NaBH4-B(OH)₃ (1:1 ratio) to reduce imine intermediates and improve yield .

Optimization : Monitor reaction progress via TLC (chloroform:methanol, 7:3). Recrystallize the final product from ethanol to enhance purity.

Q. Key Parameters Table :

StepReagents/ConditionsTimeYield Optimization
1Hydrazine hydrate, ethanol, reflux4–6 hUse 1.2 eq hydrazine
2Solvent-free grinding, NaBH4-B(OH)₃20–30 minMonitor TLC for aldehyde disappearance

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of C=N (imine, ~1600 cm⁻¹) and N-H (hydrazide, ~3200 cm⁻¹). Compare with intermediates to validate Schiff base formation .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzothiazole and dimethoxyphenyl) and methoxy groups (δ 3.8–3.9 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference with theoretical isotopic distributions .

Q. Example NMR Assignments :

Proton GroupChemical Shift (δ, ppm)Integration
Benzothiazole C-H7.2–7.54H
Dimethoxyphenyl OCH₃3.856H

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide structural optimization for enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09/B3LYP/6-31G(d) to model the compound’s geometry. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer interactions with biological targets .
  • Docking Studies : Dock the compound into protein active sites (e.g., DNA topoisomerase II) using AutoDock Vina. Prioritize substituents that enhance binding affinity (e.g., methoxy groups for π-π stacking) .

Q. Key Findings :

  • Methoxy groups increase electron density on the aromatic ring, improving DNA intercalation potential .
  • The benzothiazole moiety contributes to planar geometry, facilitating enzyme inhibition .

Q. How should researchers resolve contradictions in antimicrobial activity data across similar derivatives?

Methodological Answer:

Structural-Activity Relationship (SAR) Analysis : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance activity against Gram-negative bacteria .

Biofilm Assays : Use crystal violet staining to assess biofilm disruption. Derivatives with hydrophobic substituents (e.g., chloro) may outperform polar analogs .

Statistical Validation : Apply ANOVA to compare bioactivity across derivatives. Adjust p-values for multiple testing (e.g., Bonferroni correction) .

Q. Example SAR Table :

SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
-OCH₃8.532.0
-NO₂12.08.0
-Cl6.064.0

Q. What strategies are effective for analyzing reaction byproducts or impurities in the synthesis of this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column (acetonitrile:water gradient) to separate byproducts. Identify impurities via MS/MS fragmentation .
  • X-ray Crystallography : Resolve crystal structures of unexpected intermediates (e.g., oxidized forms) to confirm stereochemistry .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., unreacted hydrazide) .

Q. Common Byproducts :

  • Hydrazide dimer : Formed via incomplete condensation. Mitigate by increasing aldehyde stoichiometry .
  • Oxidized benzothiazole : Prevent by conducting reactions under inert atmosphere .

Q. How can in silico ADMET profiling improve the compound’s drug-likeness for preclinical studies?

Methodological Answer:

  • SwissADME : Predict logP (optimal: 2–3), solubility (ESOL > -4), and bioavailability score (>0.55). Methoxy groups may improve solubility but reduce BBB penetration .
  • ProTox-II : Assess toxicity risks (e.g., hepatotoxicity). Benzothiazole derivatives often show moderate cytotoxicity, requiring structural masking (e.g., PEGylation) .

Q. ADMET Profile :

ParameterPredicted ValueIdeal Range
logP2.82–3
TPSA85 Ų<140 Ų
CYP2D6 inhibitionYesNo

Q. What experimental approaches validate the compound’s mechanism of action in anti-inflammatory or anticancer assays?

Methodological Answer:

  • NF-κB Inhibition : Treat RAW264.7 macrophages with LPS and measure TNF-α suppression via ELISA. IC₅₀ values <10 µM indicate potency .
  • Apoptosis Assays : Use Annexin V/PI staining in cancer cells (e.g., MCF-7). Correlate results with caspase-3/7 activation .
  • ROS Detection : Employ DCFH-DA fluorescence to assess oxidative stress modulation .

Q. Validation Workflow :

Dose-Response : Test 0.1–100 µM concentrations.

Pathway Analysis : Perform Western blotting for p53/Bcl-2 expression.

In Vivo Models : Use xenograft mice for tumor growth inhibition studies .

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